Procyanidin

Übersicht

Beschreibung

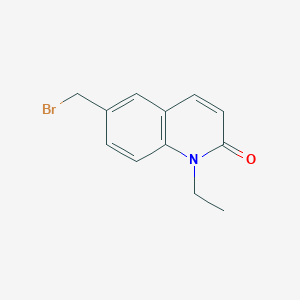

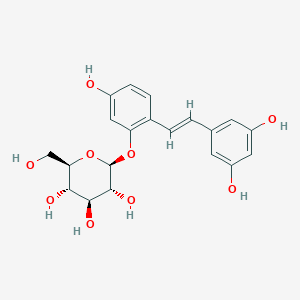

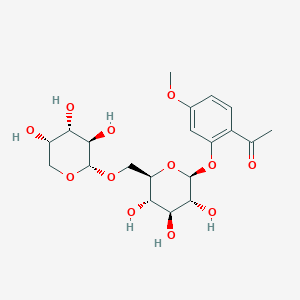

Procyanidol B4, also known as Procyanidin B4, is a type of proanthocyanidin, specifically a B-type this compound. It is a dimer composed of catechin and epicatechin units linked by a 4→8 bond. This compound is naturally found in various plants, including the pericarp of litchi, grape seeds, and even in beer .

Wissenschaftliche Forschungsanwendungen

Procyanidol B4 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of proanthocyanidins.

Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Studied for its potential anticancer, anti-inflammatory, and cardioprotective effects.

Wirkmechanismus

Target of Action

Procyanidin, also known as Proanthocyanidins, primarily targets the intestinal environment , including the intestinal microflora . It also interacts with adenosine monophosphate-activated protein kinase (AMPK) and Nrf2/p62 signaling axis . These targets play a crucial role in energy metabolism and health status of the host .

Mode of Action

This compound interacts with its targets to bring about significant changes. For instance, it enhances the antioxidant system via the AMPK/Nrf2/p62 signaling axis . Specifically, this compound treatment increases p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus, which can promote the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates ferroptosis via the Nrf2/HO-1/Keap-1 pathway . Ferroptosis is an iron-dependent form of cell death related to lipid peroxide build-up, which has been found to be involved in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration of this compound B2, about 63% was excreted via urine within 4 days . The bioavailability of this compound is relatively low, with only about 8-11% calculated from blood area under the curve (AUC) values .

Result of Action

This compound has numerous molecular and cellular effects. It possesses antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress in the environment can be mitigated by this compound’s potent antioxidant activity . Furthermore, the intestinal environment, including the gut microbiota, plays a crucial role in the action of this compound .

Biochemische Analyse

Biochemical Properties

Procyanidins are a class of polyphenols formed by the condensation of tannins and are the building blocks of the proanthocyanidin molecule . They have high antioxidant properties and have been applied to scientific research concerning their therapeutic effects . Procyanidin interacts with various enzymes, proteins, and other biomolecules, modulating their structure and dynamics .

Cellular Effects

This compound has been shown to possess antioxidant, anticancer, antitumor, anti-inflammatory, immunosuppressive, and antiallergy properties . It acts as an anti-inflammatory, inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . It also has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains .

Molecular Mechanism

This compound’s mechanism of action involves its interaction with the biomembrane, modulating its structure and dynamics, and interacting with lipids and proteins . It has no preferred orientation, and it completely excludes the CHOL molecule . It also has a tendency to spontaneously aggregate, forming high-order oligomers .

Temporal Effects in Laboratory Settings

This compound has been shown to prevent oxidative stress-induced DNA damage and promote DNA repair via various pathways . Over time, they disrupt oxidative stress damage and redox chain reactions by scavenging oxidative species like ROS and RNS .

Dosage Effects in Animal Models

Animal studies suggest that this compound intake improves the intestinal microbiota and metabolites in relation to functionality .

Metabolic Pathways

Procyanidins are extensively conjugated in the liver, accumulated in tissues, and excreted in the urine before returning to the intestine via bile . They are involved in the growth of A. muciniphila and improve the barrier function by promoting mucin production in the intestinal goblet cells as well as the expression of tight junction-related genes .

Transport and Distribution

The metabolite profiles and distributions of this compound B2 were qualitatively described using UPLC-DAD-ESI-IT-TOF-MSn . The results of metabolite distributions in organs indicated that the conjugated reaction of free this compound B2 mainly occurred in the liver and diversified metabolites forms were observed in the small intestine .

Subcellular Localization

This compound C1 has a tendency to be located at the membrane interphase, with part of the molecule exposed to the water solvent and part of it reaching the first carbons of the hydrocarbon chains . It has no preferred orientation, and it completely excludes the CHOL molecule . Remarkably, this compound C1 has a tendency to spontaneously aggregate, forming high-order oligomers .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Procyanidol B4 kann durch die Kondensation von Catechin und Epicatechin unter sauren Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Salzsäure oder Schwefelsäure, um die Bildung der 4→8-Bindung zwischen den beiden Flavan-3-ol-Einheiten zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Procyanidol B4 beinhaltet häufig die Extraktion aus natürlichen Quellen. So sind beispielsweise Traubenkerne eine reiche Quelle für Proanthocyanidine. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion mit Ethanol oder Methanol, gefolgt von Reinigungsschritten wie der Chromatographie, um Procyanidol B4 zu isolieren .

Arten von Reaktionen:

Oxidation: Procyanidol B4 kann Oxidationsreaktionen eingehen, die zur Bildung von Chinonen und anderen oxidierten Produkten führen.

Reduktion: Die Reduktion von Procyanidol B4 kann zu Catechin- und Epicatechin-Monomeren führen.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen der Flavan-3-ol-Einheiten auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Catechin- und Epicatechin-Monomere.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

4. Wissenschaftliche Forschungsanwendungen

Procyanidol B4 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Eigenschaften und Reaktionen von Proanthocyanidinen zu untersuchen.

Biologie: Wird auf seine antioxidativen Eigenschaften und seine Rolle beim Schutz von Zellen vor oxidativem Stress untersucht.

Medizin: Wird auf seine potenziellen Antikrebs-, entzündungshemmenden und kardioprotektiven Wirkungen untersucht.

5. Wirkmechanismus

Procyanidol B4 entfaltet seine Wirkungen vor allem durch seine antioxidativen Eigenschaften. Es kann freie Radikale und reaktive Sauerstoffspezies abfangen und so Zellen vor oxidativem Schaden schützen. Darüber hinaus kann es verschiedene Signalwege modulieren, die an Entzündungen und Zellüberleben beteiligt sind. So wurde beispielsweise gezeigt, dass es die Aktivierung des Nuclear Factor-kappa B (NF-κB) hemmt, einem wichtigen Regulator der Entzündung .

Ähnliche Verbindungen:

Procyanidin B1: Ein weiteres Proanthocyanidin vom Typ B, das aus Catechin- und Epicatechin-Einheiten besteht, die durch eine 4→8-Bindung miteinander verbunden sind.

This compound B2: Ähnlich wie this compound B1, aber mit unterschiedlicher Stereochemie.

This compound B3: Besteht aus Catechin-Einheiten, die durch eine 4→8-Bindung miteinander verbunden sind.

Einzigartigkeit von Procyanidol B4: Procyanidol B4 ist einzigartig aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl von Catechin- als auch von Epicatechin-Einheiten. Diese einzigartige Struktur trägt zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen gesundheitlichen Vorteilen bei .

Vergleich Mit ähnlichen Verbindungen

Procyanidin B1: Another B-type proanthocyanidin composed of catechin and epicatechin units linked by a 4→8 bond.

This compound B2: Similar to this compound B1 but with different stereochemistry.

This compound B3: Composed of catechin units linked by a 4→8 bond.

Uniqueness of Procyanidol B4: Procyanidol B4 is unique due to its specific stereochemistry and the presence of both catechin and epicatechin units. This unique structure contributes to its distinct biological activities and potential health benefits .

Eigenschaften

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJEEAOWLFHDH-VUGKQVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183357 | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-51-2, 4852-22-6 | |

| Record name | Procyanidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN B4, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OP8987K2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)